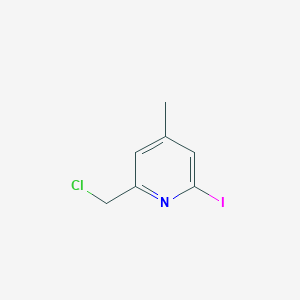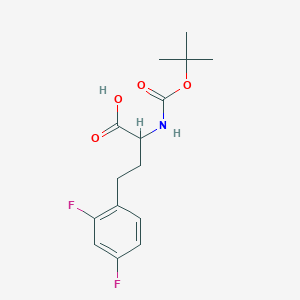
4-(Cyclohexyloxy)-2-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexyloxy)-2-isopropylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyloxy group at the para position and an isopropyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-isopropylphenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, cyclohexanol, and isopropyl bromide.
Formation of Cyclohexyloxy Group: Cyclohexanol is reacted with phenol in the presence of an acid catalyst to form the cyclohexyloxy group.
Introduction of Isopropyl Group: The resulting compound is then subjected to Friedel-Crafts alkylation using isopropyl bromide and a Lewis acid catalyst, such as aluminum chloride, to introduce the isopropyl group at the ortho position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-2-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-(Cyclohexyloxy)-2-isopropylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its phenolic structure which can interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-2-isopropylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyclohexyloxy and isopropyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexyloxy)phenol: Lacks the isopropyl group, resulting in different chemical and biological properties.
2-Isopropylphenol: Lacks the cyclohexyloxy group, affecting its solubility and reactivity.
4-(Cyclohexyloxy)-2-methylphenol: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.
Uniqueness
4-(Cyclohexyloxy)-2-isopropylphenol is unique due to the combination of the cyclohexyloxy and isopropyl groups, which confer distinct chemical and biological properties. This combination can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
4-cyclohexyloxy-2-propan-2-ylphenol |
InChI |
InChI=1S/C15H22O2/c1-11(2)14-10-13(8-9-15(14)16)17-12-6-4-3-5-7-12/h8-12,16H,3-7H2,1-2H3 |
InChI Key |
OUUKGGCVLWKHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849022.png)








![3-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14849053.png)



